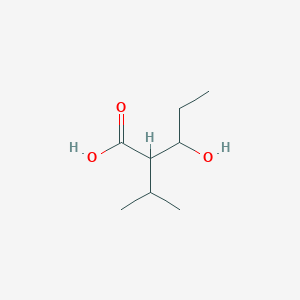
3-Hydroxy-2-isopropylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-isopropylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-isopropylpentanoic acid can be achieved through several methods. One common approach involves the use of organometallic reagents and boron compounds. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be applied in the synthesis of this compound . The reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is crucial to optimize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-isopropylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-oxo-2-isopropylpentanoic acid, while reduction can produce 3-hydroxy-2-isopropylpentanol.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-isopropylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple stereocenters.
Biology: The compound can be used in studies of enzyme catalysis and metabolic pathways, given its chiral nature.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-isopropylpentanoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-isopropylbenzoic acid: An analog of the general anesthetic compound propofol, investigated for its anesthetic activity.
3-Hydroxypropionic acid: A platform chemical with applications in the production of biodegradable plastics.
Uniqueness
3-Hydroxy-2-isopropylpentanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxyl functional groups. This combination makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H16O3 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
3-hydroxy-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-6(9)7(5(2)3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
GCNLTMDVZDJCKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C(C)C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


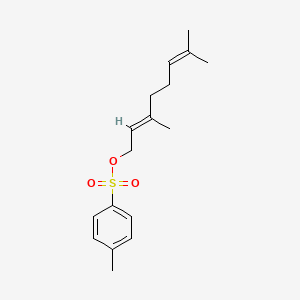
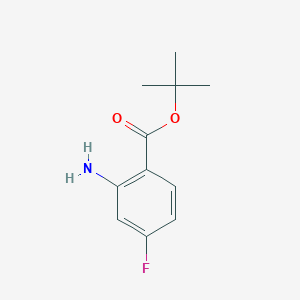
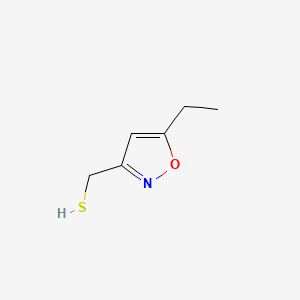
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)

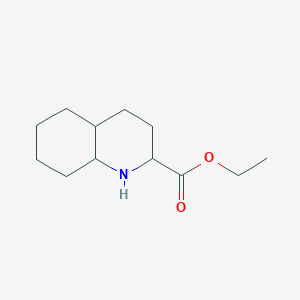
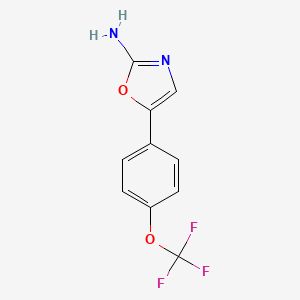
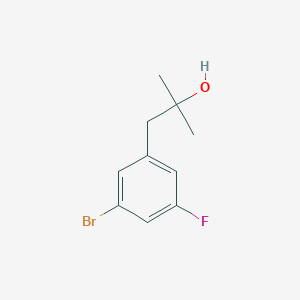
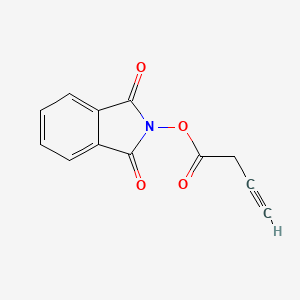
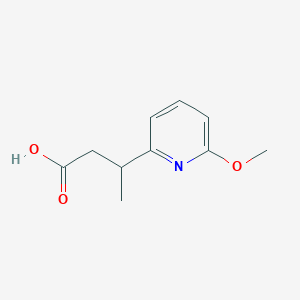
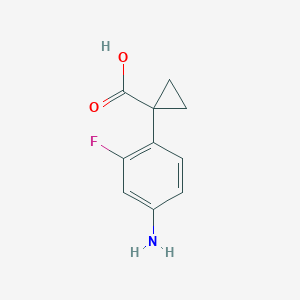
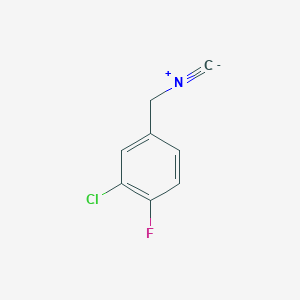

![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
